molecular formula C11H11ClFNO5S B7581075 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid

4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid

Cat. No. B7581075
M. Wt: 323.73 g/mol
InChI Key: CPMNJQHJZRDZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid, also known as CF3-PMSF, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a potent irreversible inhibitor of serine proteases, which are enzymes that play a crucial role in various biological processes, including blood coagulation, inflammation, and apoptosis.

Mechanism of Action

4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid irreversibly inhibits serine proteases by covalently modifying the active site of the enzyme. The sulfonyl group of 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid reacts with the serine residue in the active site of the protease, forming a stable covalent bond that prevents the enzyme from functioning. This mechanism of action makes 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid a potent and specific inhibitor of serine proteases.
Biochemical and Physiological Effects
4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. Inhibition of serine proteases by 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has been shown to reduce blood coagulation, inflammation, and cancer cell migration and invasion. 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to modulate the activity of proteases involved in the regulation of apoptosis, suggesting a potential role in the treatment of cancer.

Advantages and Limitations for Lab Experiments

4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has several advantages as a tool for studying serine proteases. It is a potent and specific inhibitor that irreversibly modifies the active site of the enzyme, making it a valuable tool for investigating the role of proteases in various biological processes. However, the irreversible nature of 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid inhibition can also be a limitation, as it may prevent the recovery of the enzyme for further analysis. Additionally, 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid may not be suitable for studying proteases that are not irreversibly inhibited by the compound.

Future Directions

4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has several potential future directions in scientific research. One potential direction is the development of 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid derivatives with improved specificity and potency for specific serine proteases. Another direction is the use of 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid as a tool for investigating the role of serine proteases in specific diseases, such as cancer and inflammatory disorders. Additionally, 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid may have potential as a therapeutic agent for the treatment of diseases involving abnormal protease activity.

Synthesis Methods

4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid can be synthesized through a multi-step process, starting with the reaction of 2-chloro-4-fluorobenzenesulfonyl chloride with morpholine in the presence of a base. The resulting intermediate is then reacted with 3-bromo-2-oxopropanoic acid to yield 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid. The synthesis method has been optimized to produce high yields of pure 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid, making it a feasible option for large-scale production.

Scientific Research Applications

4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has been extensively used in scientific research as a tool for studying serine proteases. It is commonly used to inhibit proteases such as thrombin, trypsin, and chymotrypsin, which are involved in various physiological and pathological processes. 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has been used to investigate the role of serine proteases in blood coagulation, inflammation, and cancer progression. It has also been used as a tool for the purification of proteases and other proteins.

properties

IUPAC Name

4-(2-chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO5S/c12-8-5-7(13)1-2-10(8)20(17,18)14-3-4-19-6-9(14)11(15)16/h1-2,5,9H,3-4,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMNJQHJZRDZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1S(=O)(=O)C2=C(C=C(C=C2)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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